molecular formula C16H23NO2 B268586 N-allyl-2-(4-tert-pentylphenoxy)acetamide

N-allyl-2-(4-tert-pentylphenoxy)acetamide

Cat. No. B268586
M. Wt: 261.36 g/mol
InChI Key: GWIVVBRYOJPUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP-5 is a synthetic compound that was first synthesized by Watkins and colleagues in 1988. It belongs to a class of compounds known as NMDA receptor antagonists, which are compounds that block the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and NMDA receptors play a key role in synaptic plasticity, learning, and memory.

Scientific Research Applications

AP-5 has been extensively studied in the field of neuroscience for its potential role in modulating glutamate receptors. It has been shown to be a potent and selective antagonist of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor, with little or no activity at other glutamate receptor subtypes. As such, AP-5 has been used as a tool compound to study the role of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptors in various physiological and pathological processes.

Mechanism of Action

AP-5 acts as a competitive antagonist of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor, binding to the receptor at the same site as the endogenous ligand glutamate. By blocking the activity of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor, AP-5 can modulate the activity of glutamatergic synapses in the brain. This can have a range of effects on neuronal function, including altering synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of AP-5 are primarily related to its ability to block the activity of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor. By doing so, it can modulate glutamatergic neurotransmission in the brain, which can have a range of effects on neuronal function. For example, AP-5 has been shown to impair long-term potentiation (LTP), a process that is thought to underlie learning and memory. It has also been shown to have neuroprotective effects in various models of neuronal injury, such as ischemia and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of AP-5 as a tool compound is its selectivity for the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor. This allows researchers to specifically study the role of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptors in various physiological and pathological processes without affecting other glutamate receptor subtypes. However, one limitation of AP-5 is that it is not a highly potent antagonist of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor. As such, relatively high concentrations of AP-5 are often required to achieve a complete block of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor activity.

Future Directions

There are several future directions for research on AP-5 and its role in modulating glutamate receptors. One area of interest is the potential therapeutic applications of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists, including AP-5, in various neurological and psychiatric disorders. For example, N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists have been shown to have potential as antidepressants, anxiolytics, and analgesics. Another area of interest is the development of more potent and selective N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists, which could have improved therapeutic efficacy and reduced side effects compared to existing compounds. Finally, there is ongoing research into the role of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptors in various physiological processes, such as synaptic plasticity and learning and memory, which could provide further insights into the potential therapeutic applications of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists.

Synthesis Methods

The synthesis of AP-5 involves the reaction of 4-tert-pentylphenol with allyl bromide to form 4-tert-pentylphenol allyl ether. This compound is then reacted with ethyl chloroacetate to form N-allyl-2-(4-tert-pentylphenoxy)acetamide (AP-5). The synthesis of AP-5 is relatively straightforward and can be carried out using standard organic chemistry techniques.

properties

Product Name

N-allyl-2-(4-tert-pentylphenoxy)acetamide

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]-N-prop-2-enylacetamide

InChI

InChI=1S/C16H23NO2/c1-5-11-17-15(18)12-19-14-9-7-13(8-10-14)16(3,4)6-2/h5,7-10H,1,6,11-12H2,2-4H3,(H,17,18)

InChI Key

GWIVVBRYOJPUAY-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC=C

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC=C

Origin of Product

United States

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